2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Description
2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C17H14F2N2O3 and its molecular weight is 332.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in PET Imaging
Wang et al. (2013) developed a compound related to 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide for potential use in Positron Emission Tomography (PET) imaging for cancer diagnosis. This compound was synthesized from 2,6-difluorobenzoic acid and used in radiolabeling, demonstrating potential as a PET agent in cancer imaging (Wang et al., 2013).
Antitumor Properties
Hutchinson et al. (2001) explored the synthesis and biological properties of fluorinated benzothiazoles, which are structurally related to this compound. These compounds exhibited potent cytotoxicity in vitro against certain human breast cancer cell lines, suggesting their potential use as antitumor agents (Hutchinson et al., 2001).
Spectroscopic and X-Ray Diffraction Studies
Almansour et al. (2016) conducted spectroscopic and X-ray diffraction studies on a series of benzimidazole-tethered oxazepine heterocyclic hybrids, relevant to the compound . These studies included molecular structure analysis, charge distribution computations, and potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).
Antibacterial Applications
Straniero et al. (2023) investigated 2,6-difluorobenzamides as potential antibacterial drugs. They demonstrated the ability of certain derivatives to inhibit key bacterial proteins, indicating potential applications in treating bacterial infections (Straniero et al., 2023).
Properties
IUPAC Name |
2,6-difluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-21-7-8-24-14-6-5-10(9-11(14)17(21)23)20-16(22)15-12(18)3-2-4-13(15)19/h2-6,9H,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPLTVHNKHFWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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